molecular formula C27H41NO5S B1671543 Epothilone D CAS No. 189453-10-9

Epothilone D

Cat. No.: B1671543
CAS No.: 189453-10-9
M. Wt: 491.7 g/mol
InChI Key: XOZIUKBZLSUILX-GIQCAXHBSA-N
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Description

Epothilone D (EpoD), a 16-membered macrolide, is a natural product derived from the myxobacterium Sorangium cellulosum. Structurally, it lacks the C12-C13 epoxide group present in epothilones A and B, which contributes to its distinct pharmacokinetic (PK) and pharmacodynamic (PD) properties . Like other epothilones, EpoD stabilizes microtubules by binding to the β-tubulin subunit, promoting polymerization and inducing mitotic arrest in cancer cells . Preclinical studies highlight its advantages over taxanes, including superior blood-brain barrier (BBB) penetration, resistance to P-glycoprotein-mediated efflux, and activity against multidrug-resistant tumors . EpoD has shown promise in treating tauopathies and neurodegenerative diseases due to its extended brain half-life and ability to stabilize neuronal microtubules at subtoxic doses .

Properties

IUPAC Name

(4S,7R,8S,9S,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO5S/c1-16-9-8-10-17(2)25(31)19(4)26(32)27(6,7)23(29)14-24(30)33-22(12-11-16)18(3)13-21-15-34-20(5)28-21/h11,13,15,17,19,22-23,25,29,31H,8-10,12,14H2,1-7H3/b16-11-,18-13+/t17-,19+,22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZIUKBZLSUILX-GIQCAXHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=CSC(=N2)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70880053
Record name Epothilone D
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Molecular Weight

491.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189453-10-9
Record name Epothilone D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189453-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desoxyepothilone B
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Record name Epothilone D
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Record name Epothilone D
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Record name EPOTHILONE D
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Preparation Methods

Retrosynthetic Strategy and Key Fragments

The synthesis of this compound (C27H41NO6S) requires disconnection into northern and southern segments. The northern thiazole-containing fragment (C1–C11) is synthesized via E-selective bromomethylenation, while the southern segment (C12–C27) incorporates a stereochemically dense macrolactone ring. Critical challenges include preserving the (E)-configuration of the C12–C13 olefin and controlling C15 stereochemistry.

Synthesis of the Northern Thiazole Fragment

The northern segment is prepared through a six-step sequence:

  • Bromomethylenation : Reaction of aldehyde 9 with NaHMDS and bromomethylenation reagent 10 in THF at −78°C yields (E)-methyl 2-bromo-3-(2-methylthiazol-4-yl)acrylate (12 ) in 85% yield.
  • DIBAL-H Reduction : Reduction of 12 with diisobutylaluminum hydride (DIBAL-H) in toluene produces allylic alcohol 13 (77% yield).
  • Bromination and Elimination : Treatment with tert-butyl potassium and p-TsCl generates vinyl bromide 7 , a key coupling partner.

Table 1: Key Reactions in Northern Segment Synthesis

Step Reagents/Conditions Product Yield (%)
1 NaHMDS, 10 , THF, −78°C 12 85
2 DIBAL-H, toluene, −78°C to 0°C 13 77
3 t-BuOK, p-TsCl, THF 7 95

Ni/Cr-Mediated Coupling Reaction

The convergent coupling of vinyl bromide 7 and aldehyde 8 employs a NiCl2/CrCl2 system in dimethyl sulfoxide (DMSO) to forge the C9–C10 bond. Despite rigorous optimization, this step affords allyl alcohol 5 in only 12% yield due to competing homocoupling of 7 .

Southern Macrolactone Synthesis

Silicon-Tethered Ring-Closing Metathesis

The southern fragment utilizes a dimethylphenylsilyl (DMPS) group to direct ring-closing metathesis. THP-protected alkyne 16 undergoes bromination with DIBAL-H and Br2 to yield (E )-1-bromo-1-dimethylphenylsilyl-4-(2-tetrahydropyranyloxy)-1-butene (17 ), followed by methyl iodide quench to install the C15 methyl group (18 , 95% yield).

Final Assembly and Global Deprotection

Oxidative removal of the DMPS group with LiHBEt3 and subsequent macrolactonization completes the southern segment. Final deprotection of hydroxyl and thiazole groups furnishes this compound, though total yields remain suboptimal (≤15% overall).

Formulation Strategies for Enhanced Bioavailability

Triblock Copolymer Micelles

To address this compound’s poor aqueous solubility, stabilized micelles are formulated using amphiphilic triblock copolymers (e.g., mPEG-b-poly(D-phenylalanine-co-L-tyrosine-co-D-leucine)). The process involves:

  • Oil-in-Water Emulsion : Dissolving this compound in 20% methanol/dichloromethane and emulsifying with aqueous polymer solution under high shear (Silverson L4RT mixer).
  • Stabilization : Crosslinking via iron-hydroxamate bonds (10 mM FeCl3) or disulfide bridges (dithiothreitol oxidation).
  • Lyophilization : Trehalose (50% w/w polymer) is added as a cryoprotectant before freeze-drying.

Table 2: Micelle Characterization Data

Parameter Value Method
Diameter 60–100 nm Dynamic Light Scattering
Encapsulation Efficiency 92 ± 3% HPLC-UV (λ = 249 nm)
Drug Loading 4.8% w/w Mass Balance

Pharmacokinetic Profiling

In vivo studies in rats demonstrate a 4.2-fold increase in plasma half-life (t1/2 = 8.7 hr) for micellar this compound compared to free drug, with sustained release over 72 hr.

Analytical and Purification Techniques

Chromatographic Methods

  • Flash Chromatography : Silica gel (hexane/EtOAc gradients) purifies intermediates (12 , 13 , 18 ).
  • Gel Permeation Chromatography (GPC) : Monitors N-carboxyanhydride (NCA) polymerization during copolymer synthesis.

Spectroscopic Validation

  • 1H/13C NMR : Confirms stereochemistry (e.g., C12–C13 E-configuration in 7 , δH 5.96 ppm, J = 7.3 Hz).
  • HRMS : Verifies molecular ions (e.g., [M+H]+ for 16 : m/z 289.1234 calculated, 289.1231 found).

Chemical Reactions Analysis

Epothilone D undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epothilone B.

    Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

    Substitution: Substitution reactions can introduce new functional groups to the this compound structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Introduction to Epothilone D

This compound is a microtubule-stabilizing agent that has garnered significant attention in the fields of cancer treatment and neurodegenerative disease research. This compound, derived from the myxobacterium Sorangium cellulosum, exhibits properties similar to those of paclitaxel (Taxol), but with enhanced solubility and greater ability to penetrate the blood-brain barrier. The following sections will delve into the various scientific applications of this compound, highlighting its potential therapeutic benefits, mechanisms of action, and case studies that illustrate its efficacy.

Cancer Therapeutics

This compound has been extensively studied for its anticancer properties. It acts by stabilizing microtubules, which disrupts the normal dynamics of cell division, leading to apoptosis in cancer cells.

Case Studies

  • In vitro studies have shown that this compound is effective against various cancer cell lines, including breast and lung cancers, demonstrating higher potency compared to paclitaxel .
  • A clinical trial reported promising results in patients with metastatic breast cancer who had previously failed taxane therapy, indicating that this compound could be a viable alternative treatment option .

Neurological Disorders

Recent research has explored the application of this compound in treating neurodegenerative diseases such as Alzheimer's disease and hereditary spastic paraplegia.

Alzheimer's Disease

  • This compound has been shown to reduce axonal dystrophy and improve cognitive function in animal models of Alzheimer's disease by enhancing microtubule stability and promoting neuronal integrity .

Hereditary Spastic Paraplegia

  • In studies involving patient-derived cells, this compound was found to rescue acetylated α-tubulin levels, suggesting a role in correcting microtubule dynamics disrupted in hereditary spastic paraplegia .

Developmental Biology

This compound has also been investigated for its effects on neuronal development and morphology.

Impact on Neuronal Growth

  • Research indicates that this compound can alter the growth and viability of immature cortical neurons in a dose-dependent manner, affecting mitochondrial transport and dendritic spine morphology .

Plant Biology

Interestingly, this compound's effects are not limited to animal models; it has also been studied in plant systems.

Effects on Plant Cell Cycle

  • In tomato cell cultures, this compound was shown to significantly affect the mitotic index and microtubular patterns, leading to abnormal spindle formation during cell division . This suggests potential applications in agricultural biotechnology for controlling plant growth.

Data Summary

Application AreaFindingsReferences
Cancer TherapeuticsInduces apoptosis in cancer cells; effective against breast/lung cancers
Alzheimer's DiseaseReduces axonal dystrophy; improves cognitive function
Hereditary Spastic ParaplegiaRescues tubulin dynamics; potential therapeutic avenue
Developmental BiologyAlters neuronal growth; impacts mitochondrial transport
Plant BiologyAffects mitotic index; alters microtubular patterns

Comparison with Similar Compounds

Table 1: Bioactivity of EpoD and Analogues

Compound Tubulin Assembly EC50 (μM) A2780 Cytotoxicity EC50 (nM)
Epothilone D 0.2 9
Bridged Analog 36 0.8 750
4-Allyl Analog 34 0.3 18

Table 2: Production Yields of EpoD in S. cellulosum

Strain EpoD Yield (mg/L) Change vs. Wild-Type
Wild-Type 12.5 -
ΔepoK (TALEN) 16.8 +34.9%

Biological Activity

Epothilone D (EpoD) is a microtubule-stabilizing agent derived from the myxobacterium Sorangium cellulosum. It has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment. This article delves into the biological activity of EpoD, focusing on its effects on neuronal growth, axonal transport, and its potential as a treatment for tauopathies and other neurological disorders.

EpoD functions primarily by stabilizing microtubules, which are crucial for various cellular processes, including mitosis and intracellular transport. By binding to the β-tubulin subunit of microtubules, EpoD prevents their depolymerization, thus enhancing microtubule stability. This action is similar to that of paclitaxel but with distinct pharmacological properties that allow it to penetrate the blood-brain barrier effectively .

In Vitro Studies

In vitro studies have demonstrated that EpoD affects immature and mature cortical neurons in a dose-dependent manner. Research indicates that low concentrations of EpoD can enhance neuronal growth and complexity, while higher doses lead to reduced viability and increased cellular toxicity. Specifically, concentrations ranging from 0.1 nM to 100 nM were tested, revealing that lower doses promote axonal sprouting post-injury in cultured neurons .

Concentration (nM) Effect on Neuronal Viability Effect on Neurite Growth
0.1Minimal effectIncreased growth
1Moderate effectEnhanced complexity
10Significant toxicityReduced growth
100High toxicitySevere reduction

In Vivo Studies

In vivo investigations using aged PS19 mice, a model for tauopathies, have shown that EpoD treatment significantly reduces axonal dystrophy and increases microtubule density. This enhancement leads to improved fast axonal transport and cognitive function without dose-limiting side effects. Mice treated with EpoD exhibited less forebrain tau pathology and better neuronal integrity compared to untreated controls .

Case Studies and Research Findings

  • Neurodegenerative Diseases : A study highlighted the efficacy of EpoD in reducing cognitive deficits associated with tauopathies. The treatment improved behavioral outcomes in aged PS19 mice with pre-existing tau pathology, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Spinal Cord Injury : Another study investigated the effects of EpoD following spinal cord injury in rats. Results indicated that EpoD administration improved locomotor recovery when combined with rehabilitation training, demonstrating its role in enhancing functional recovery post-injury .
  • Cellular Mechanisms : Research has shown that EpoD influences mitochondrial transport within neurons over time, indicating a broader impact on cellular health beyond microtubule stabilization. This finding underscores the importance of dosage and timing in therapeutic applications .

Comparative Analysis with Other Agents

EpoD has been compared with other microtubule-stabilizing agents such as epothilone B and ixabepilone. While both EpoD and epothilone B showed rapid distribution to central nervous system compartments, epothilone B was found to be more efficacious in reducing fibrotic scarring post-injury. However, EpoD's unique properties make it a promising candidate for clinical testing in neurodegenerative conditions .

Agent CNS Penetration Efficacy in Neuroprotection Side Effects
This compoundHighModerateMinimal
Epothilone BHighHighModerate
IxabepiloneLowLowHigh

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Epothilone D's effects on microtubule dynamics in neurodegenerative disease contexts?

  • Methodological Answer : Utilize in vitro neuronal cultures (e.g., BTBR mouse cortical neurons) to assess synaptic structural changes, as demonstrated in studies examining this compound's dose-dependent stabilization of microtubules . Include control groups treated with taxanes (e.g., paclitaxel) for comparative analysis of microtubule-binding efficacy. For in vivo models, consider transgenic mice with tauopathy or axonal transport deficits, ensuring rigorous quantification of synaptic density via immunofluorescence or electron microscopy .

Q. How should researchers standardize dose-response experiments for this compound to minimize variability in cytotoxicity assessments?

  • Methodological Answer :

  • Dose Range : Test concentrations between 1 nM and 100 nM, as higher doses (>50 nM) may induce neurotoxicity in primary neurons .
  • Duration : Limit exposure to 24–48 hours to avoid confounding effects of prolonged microtubule stabilization.
  • Controls : Include vehicle-only controls and parallel assays (e.g., MTT, LDH release) to distinguish cytotoxic vs. cytostatic effects.
  • Data Normalization : Express results as a percentage of baseline viability in untreated cells .

Q. What biochemical assays are critical for validating this compound's target engagement in microtubule stabilization studies?

  • Methodological Answer :

  • Tubulin Polymerization Assays : Monitor polymerization kinetics using turbidimetry or fluorescently labeled tubulin.
  • Immunoblotting : Quantify acetylated α-tubulin (a marker of stabilized microtubules) in treated vs. untreated cells.
  • Live-Cell Imaging : Track microtubule dynamics in real time using GFP-tagged EB3 (a microtubule tip-binding protein) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuroprotective vs. neurotoxic effects of this compound across different neuronal subtypes?

  • Methodological Answer :

  • Systematic Replication : Compare outcomes in diverse neuronal models (e.g., cortical vs. hippocampal neurons) under identical experimental conditions.
  • Mechanistic Profiling : Use RNA-seq or phosphoproteomics to identify subtype-specific signaling pathways modulated by this compound.
  • Dose Optimization : Apply pharmacokinetic modeling to align in vitro concentrations with in vivo cerebrospinal fluid bioavailability .

Q. What strategies are effective for isolating this compound's direct microtubule effects from off-target interactions in complex cellular systems?

  • Methodological Answer :

  • Genetic Knockdown : Use siRNA or CRISPR to silence putative off-target receptors (e.g., βIII-tubulin isoforms).
  • Competition Assays : Co-administer this compound with excess paclitaxel to saturate microtubule-binding sites and isolate non-tubulin effects.
  • High-Resolution Microscopy : Correlate microtubule stabilization with subcellular localization of this compound using super-resolution techniques (e.g., STED) .

Q. How should researchers design longitudinal studies to evaluate this compound's long-term efficacy in slowing axonal degeneration?

  • Methodological Answer :

  • Model Selection : Use chronic neurodegenerative models (e.g., ALS mice) with staggered dosing regimens.
  • Endpoint Metrics : Combine behavioral assessments (e.g., rotarod performance) with histopathological quantification of axonal integrity (e.g., SMI-32 staining).
  • Statistical Power : Employ mixed-effects models to account for inter-individual variability and attrition over time .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound's dual role in microtubule stabilization and cell cycle arrest?

  • Methodological Answer :

  • Multivariate Regression : Model dose-dependent effects on microtubule acetylation (continuous variable) and mitotic arrest (binary variable).
  • Pathway Enrichment : Use Gene Ontology (GO) analysis to identify overrepresented biological processes in transcriptomic datasets.
  • Bayesian Inference : Quantify uncertainty in conflicting results (e.g., neuroprotection vs. toxicity) by integrating prior data from related compounds .

Q. How can researchers address batch-to-batch variability in this compound's bioactivity due to synthesis or storage conditions?

  • Methodological Answer :

  • Quality Control : Validate purity via HPLC and NMR for each batch.
  • Stability Testing : Monitor degradation products under different storage conditions (e.g., -80°C vs. lyophilized).
  • Bioactivity Normalization : Calbrate assays using a reference standard (e.g., commercially available this compound) and report EC50 values relative to this standard .

Tables for Key Experimental Parameters

Parameter Recommended Range Key Considerations References
In vitro dosage1–50 nMNeurotoxicity risk >50 nM
Treatment duration24–48 hoursAvoid compensatory cellular responses
Tubulin polymerization assay30–60 min kinetic measurementsUse GTP analogs to sustain polymerization
In vivo dosing frequency2–3×/weekBalance efficacy with potential systemic toxicity

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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